N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling through appropriate linkers. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring purity and consistency of the product, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrimidine or pyrazole derivatives with comparable structures. Examples might be:
- N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
Uniqueness
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-14(12(2)21-20-11)5-6-16(23)18-7-8-22-10-19-15(9-17(22)24)13-3-4-13/h9-10,13H,3-8H2,1-2H3,(H,18,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAVUXBQZRHWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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